molecular formula C25H27Cl2N3O2 B11510444 N-(3,4-dichlorophenyl)-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carboxamide

N-(3,4-dichlorophenyl)-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B11510444
M. Wt: 472.4 g/mol
InChI Key: MKBLGROIXKQVFQ-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a tetrahydroisoquinoline core, a dichlorophenyl group, and a dimethylcyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Dichlorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a suitable nucleophile reacts with a dichlorobenzene derivative.

    Attachment of the Dimethylcyclohexenone Moiety: This could be done through a Michael addition reaction, where the enone reacts with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core.

    Reduction: Reduction reactions could target the carbonyl group in the dimethylcyclohexenone moiety.

    Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a hydroxylated cyclohexane derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE can be compared with other tetrahydroisoquinoline derivatives, such as:
    • N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE
    • N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3,4-DICHLOROPHENYL)-1-{[(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)AMINO]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H27Cl2N3O2

Molecular Weight

472.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C25H27Cl2N3O2/c1-25(2)13-18(11-19(31)14-25)28-15-23-20-6-4-3-5-16(20)9-10-30(23)24(32)29-17-7-8-21(26)22(27)12-17/h3-8,11-12,23,28H,9-10,13-15H2,1-2H3,(H,29,32)

InChI Key

MKBLGROIXKQVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2C3=CC=CC=C3CCN2C(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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